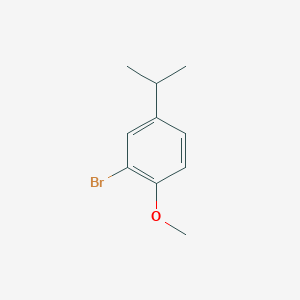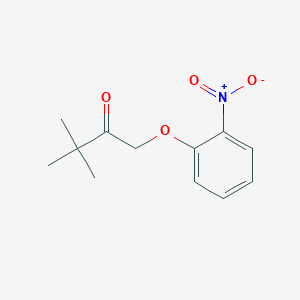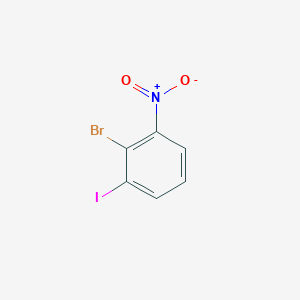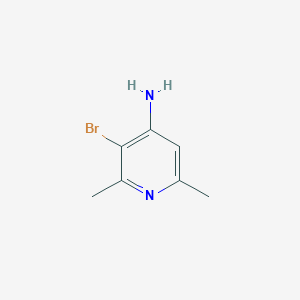
3-Bromo-2,6-dimethylpyridin-4-amine
Overview
Description
3-Bromo-2,6-dimethylpyridin-4-amine, also known as 3-Bromo-2,6-dimethyl-4-pyridinamine, is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid, slightly soluble in water and ethanol, and is used as a reagent in organic synthesis. This compound is a versatile reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Chemical Reactions and Intermediates
- The compound is involved in the amination of alkyl-substituted halogenopyridines with potassium amide in liquid ammonia, indicating its role in chemical synthesis processes. This research suggests the occurrence of derivatives of 3,4-didehydropyridine as intermediates, highlighting its importance in chemical reaction mechanisms (L. V. D. Does & H. J. Hertog, 2010).
Application in Hetarynes Studies
- Studies involving hetarynes, particularly those focusing on N-oxides of 2,3- and 3,4-pyridyne, have utilized similar bromopyridine compounds. These studies provide insights into the mechanisms of the formation of amino compounds and their reaction patterns (R. J. Martens & H. J. Hertog, 2010).
Sterically Demanding Aminopyridines
- The compound plays a role in the study of sterically demanding aminopyridines. These studies involve the reaction of Grignard compounds with dibromopyridines and explore the deprotonation of aminopyridines using lithium and potassium amides (Natalie M. Scott et al., 2004).
Polymerization Studies
- In polymerization studies, particularly living cationic polymerization of vinyl monomers, 2,6-dimethylpyridine derivatives have been used to stabilize growing carbocations. These studies enhance the understanding of polymerization mechanisms and the role of pyridine structures in these processes (T. Higashimura et al., 1989).
Supramolecular Chemistry
- The compound also finds application in supramolecular chemistry, where it's used in reactions with cadmium chloride to form complexes. These studies provide insights into noncovalent supramolecular interactions and crystal structures (Rawhi H. Al-Far & B. F. Ali, 2007).
Safety and Hazards
The safety information for 3-Bromo-2,6-dimethylpyridin-4-amine indicates that it is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
While specific future directions for 3-Bromo-2,6-dimethylpyridin-4-amine are not mentioned in the literature, pyridine derivatives are of interest in various fields, including medicinal chemistry . They are often used as catalysts in organic syntheses and are considered “designer liquids” due to their tunable physiochemical properties .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4,6-dimethylpyrimidine have been known to act as nucleophiles .
Mode of Action
It can be inferred from related compounds that it may act as a nucleophile, attacking electrophilic carbon centers . This is similar to the aldol condensation mechanism, where the compound forms an enolate and attacks a carbonyl carbon .
Properties
IUPAC Name |
3-bromo-2,6-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLFJGSWFFKIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294890 | |
| Record name | 3-Bromo-2,6-dimethyl-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33259-24-4 | |
| Record name | 3-Bromo-2,6-dimethyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33259-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-dimethyl-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)

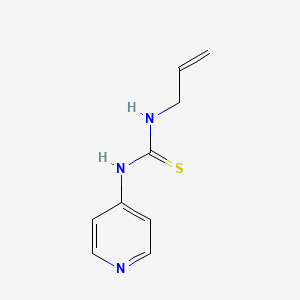
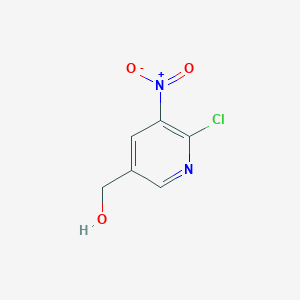
![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)
![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)
